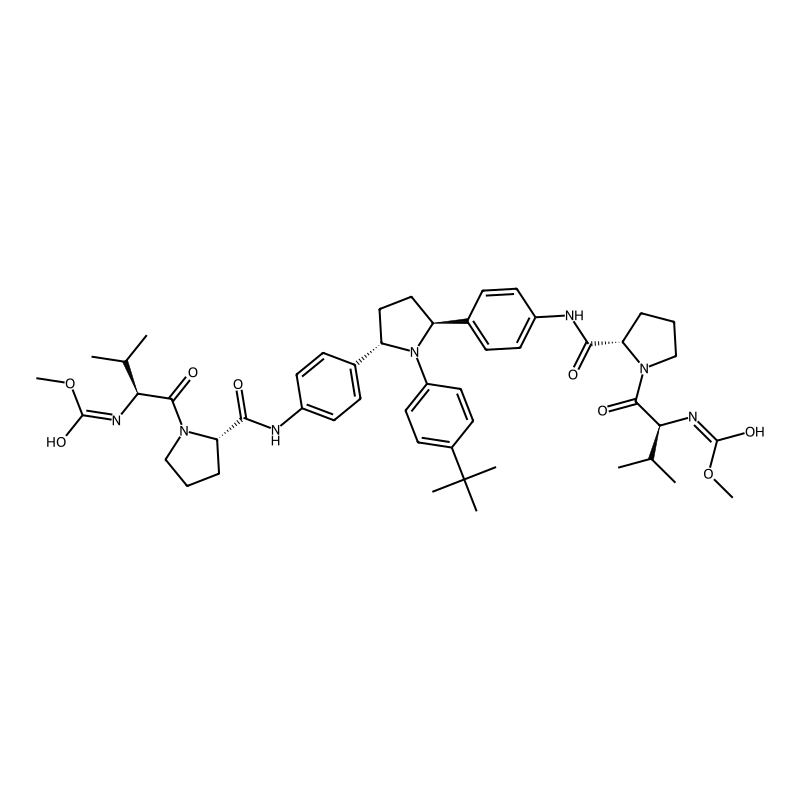

Ombitasvir

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Ombitasvir is a potent antiviral compound primarily used in the treatment of hepatitis C virus (HCV) infections. It belongs to the class of direct-acting antiviral agents and specifically functions as an inhibitor of the HCV non-structural protein 5A (NS5A). This protein plays a crucial role in viral replication and assembly, making ombitasvir an essential component in combination therapies aimed at achieving sustained virological response in patients with HCV genotypes 1 and 4 .

Mechanism of Action

Ombitasvir belongs to a class of drugs known as non-nucleoside inhibitors (NS5A inhibitors) []. These medications work by interfering with the NS5A protein, a vital component of the HCV replication process. By inhibiting NS5A, Ombitasvir prevents the virus from producing new copies of itself, hindering its ability to spread and infect healthy liver cells [].

Combination Therapy

Ombitasvir is not typically used as a single agent for Hepatitis C treatment. Scientific research has shown that its efficacy is maximized when combined with other antiviral medications []. Several clinical trials have investigated Ombitasvir's effectiveness in combination regimens, often alongside Dasabuvir, Paritaprevir, and Ritonavir (with the brand name Daklinza) []. These studies have demonstrated promising results in achieving sustained virologic response (SVR), which signifies the eradication of detectable HCV RNA in the blood after treatment completion [].

Ombitasvir undergoes metabolic transformations primarily through amide hydrolysis, which is facilitated by enzymes such as cytochrome P450 3A4. This metabolic pathway is significant for its pharmacokinetics, influencing both the drug's efficacy and safety profile. The compound is also known to be a substrate for various transport proteins, including P-glycoprotein and breast cancer resistance protein, which can affect its absorption and distribution within the body .

The biological activity of ombitasvir is characterized by its ability to inhibit the replication of HCV. Clinical studies have demonstrated that when used in combination with other antiviral agents, such as paritaprevir and ritonavir, it results in high rates of sustained virological response among patients. The efficacy of ombitasvir is particularly notable against HCV genotypes 1a, 1b, and 4, where it has shown to significantly reduce viral load .

Ombitasvir can be synthesized through several methods, often involving complex organic reactions that create its chiral pyrrolidine core. A common synthetic route includes:

- Formation of the Pyrrolidine Ring: Utilizing chiral building blocks to ensure the desired stereochemistry.

- Functionalization: Introducing various substituents to enhance antiviral activity.

- Purification: Employing chromatographic techniques to isolate the final product with high purity .

The primary application of ombitasvir is in the treatment of hepatitis C. It is often included in combination therapies, such as those containing paritaprevir and ritonavir, which have been shown to improve treatment outcomes significantly. Ombitasvir has been approved for use in both treatment-naive and treatment-experienced patients, highlighting its versatility in clinical settings .

Ombitasvir exhibits interactions with other medications due to its metabolism by cytochrome P450 enzymes. Notably, co-administration with strong inhibitors or inducers of CYP3A4 can alter its plasma concentration, necessitating careful monitoring and potential dosage adjustments. Studies have indicated that food intake can also influence its bioavailability, thus impacting therapeutic efficacy .

Ombitasvir is part of a broader class of HCV NS5A inhibitors. Here are some similar compounds:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Ledipasvir | NS5A inhibitor | Used in combination with sofosbuvir; effective against multiple genotypes. |

| Pibrentasvir | NS5A inhibitor | Broad pan-genotypic activity; often used with glecaprevir. |

| Velpatasvir | NS5A inhibitor | Combined with sofosbuvir; effective against all HCV genotypes. |

Uniqueness of Ombitasvir: Ombitasvir stands out due to its specific formulation for use alongside paritaprevir and ritonavir, enhancing its potency against HCV genotype 1 and 4 infections while minimizing resistance development compared to earlier generation therapies .

Ombitasvir, with the molecular formula C₅₀H₆₇N₇O₈ and molecular weight of 894.13 grams per mole, represents a sophisticated pyrrolidine-containing pharmaceutical compound that requires complex synthetic methodologies for its preparation [1] [2]. The compound features multiple pyrrolidine rings with specific stereochemical configurations, particularly the critical 2S,5S stereochemistry at the pyrrolidine rings that provides optimal biological activity [11] [29].

Key Reaction Schemes for Pyrrolidine-Based Synthesis

The synthesis of ombitasvir begins with the construction of the central pyrrolidine core through a series of carefully orchestrated reactions. The key synthetic route involves alkylation of 1-(4-nitrophenyl)ethanone with 2-bromo-1-(4-nitrophenyl)ethanone in the presence of zinc chloride, producing a diketone intermediate with 61% yield [9]. This initial step establishes the fundamental carbon framework required for subsequent pyrrolidine ring formation.

The asymmetric reduction of the diketone represents a critical transformation that introduces the desired stereochemistry. This reduction employs N,N-diethylaniline borane with (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol and trimethoxyborate, yielding the corresponding diol with 61% yield and 99.3% enantiomeric excess [9]. The high enantiomeric excess achieved in this step is crucial for maintaining the stereochemical integrity required for biological activity.

Following the asymmetric reduction, the diol undergoes treatment with methanesulfonic anhydride to generate the corresponding bis-mesylate intermediate. This activated intermediate then reacts with 4-tert-butylaniline to produce the pyrrolidine core structure with 51% yield over the two-step sequence [9]. The introduction of the tert-butyl substituent at this stage is essential for achieving the superior pharmacokinetic properties observed with ombitasvir.

The nitro groups present in the intermediate undergo hydrogenolysis using Raney nickel catalyst to generate the bis-aniline structure [9]. This reduction step provides the necessary amine functionalities for subsequent amide bond formation reactions that construct the complete ombitasvir framework.

| Reaction Step | Reagents | Yield (%) | Key Features |

|---|---|---|---|

| Diketone Formation | ZnCl₂, 1-(4-nitrophenyl)ethanone, 2-bromo-1-(4-nitrophenyl)ethanone | 61 | Carbon framework establishment |

| Asymmetric Reduction | N,N-diethylaniline borane, (S)-diphenyl-2-pyrrolidinemethanol | 61 | 99.3% enantiomeric excess |

| Pyrrolidine Formation | Methanesulfonic anhydride, 4-tert-butylaniline | 51 | Two-step sequence |

| Nitro Reduction | Raney nickel, hydrogen | Not specified | Amine functionality introduction |

Alkylation and Amide Bond Formation Strategies

The construction of ombitasvir requires sophisticated amide bond formation strategies to link the various structural components. The synthesis employs 1-propanephosphonic acid cyclic anhydride (T3P) as the coupling reagent for the crucial amide bond formations between the pyrrolidine-containing aniline components and the peptide-like side chains [9].

The preparation of the peptide components begins with L-valine, which undergoes reaction with methyl chloroformate to form the corresponding methyl carbamate with 90% yield [9]. This protected amino acid derivative is then coupled to L-proline benzyl ester using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) to produce the dipeptide structure with 90% yield [9].

The benzyl ester protecting group is removed through hydrogenolysis using palladium on alumina catalyst, generating the free carboxylic acid required for the final coupling reaction [9]. This deprotection step must be carefully controlled to avoid reduction of other sensitive functionalities within the molecule.

Alternative amide coupling strategies have been explored for related pyrrolidine-containing structures. HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) has demonstrated effectiveness in coupling proline derivatives with aniline substrates, achieving 99% yields in model reactions [9]. The choice of coupling reagent significantly impacts both reaction efficiency and the formation of undesired side products.

The final assembly of ombitasvir involves treating the bis-aniline intermediate with two equivalents of the dipeptide acid using T3P as the activating agent [9]. This critical step forms the complete molecular framework, though specific yields for this transformation were not disclosed in the original synthetic reports.

Solid-Phase Synthesis Techniques for Peptide Analogues

Solid-phase synthesis techniques have been extensively investigated for the preparation of peptide analogues related to ombitasvir structure. These methods involve attaching the first amino acid component to a solid resin support, followed by sequential addition of protected amino acids to build the desired peptide sequence [31] [33].

The Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy represents the most widely employed approach for solid-phase synthesis of pyrrolidine-containing peptides. This method utilizes temporary chemical protective groups that prevent unwanted side reactions during the coupling process [31]. After each amino acid coupling step, the Fmoc group is removed under basic conditions, allowing for the next coupling cycle to proceed.

Rink-Amide resin and Fmoc-AM resin serve as the preferred solid-phase supports for synthesizing peptide analogues with terminal amide functionalities [33]. These resins provide the necessary chemical stability during the repetitive coupling and deprotection cycles while allowing for efficient cleavage of the final product under mild acidic conditions.

The solid-phase approach offers several advantages for synthesizing complex peptide structures, including simplified purification procedures between synthetic steps and the ability to drive reactions to completion through the use of excess reagents [31]. However, the application of solid-phase methods to the complete synthesis of ombitasvir remains challenging due to the presence of multiple pyrrolidine rings and the requirement for precise stereochemical control.

Advanced solid-phase techniques employ specialized linkers such as Kenner's sulfonamide safety-catch linker for cyclization reactions. This approach has been successfully demonstrated for the synthesis of cyclic depsipeptides, though direct application to ombitasvir synthesis has not been reported [16].

Purification and Characterization of Synthetic Intermediates

The purification of ombitasvir synthetic intermediates requires sophisticated chromatographic techniques due to the complex nature of the molecular structure and the presence of multiple stereochemical centers. High-pressure liquid chromatography (HPLC) serves as the primary method for both analytical characterization and preparative purification of synthetic intermediates [32] [34].

Reverse-phase HPLC using C18 stationary phases with gradient elution systems provides effective separation of ombitasvir-related compounds. A typical analytical method employs an X-bridge phenyl column (150 × 4.6 mm, 3.5 μm particle size) with an isocratic mobile phase consisting of 0.1% triethylamine buffer and acetonitrile in a 50:50 ratio [32]. Detection is accomplished using photodiode array detection at 254 nm wavelength.

The final purification step for ombitasvir involves recrystallization from ethanol and heptane solvent systems [9]. This crystallization process not only provides material of high purity but also establishes the hydrated crystal form that exhibits optimal pharmaceutical properties. The molecular weight of the hydrated drug substance is 975.20 grams per mole, corresponding to the formula C₅₀H₆₇N₇O₈- 4.5H₂O [4] [7].

Nuclear magnetic resonance (NMR) spectroscopy provides essential structural characterization data for synthetic intermediates. Proton NMR analysis in deuterated dimethyl sulfoxide reveals characteristic signals for the pyrrolidine protons, with multiplets observed between 1.79-2.04 ppm and 2.41-2.46 ppm corresponding to the pyrrolidine ring systems [9]. The tert-butyl substituent appears as a sharp singlet at 1.11 ppm, confirming successful incorporation of this critical structural element.

Mass spectrometry analysis confirms the molecular composition of synthetic intermediates, with high-resolution electrospray ionization mass spectrometry providing accurate mass determinations. The parent molecular ion for ombitasvir appears at m/z 894.5051, consistent with the calculated exact mass [6].

| Analytical Technique | Key Parameters | Information Obtained |

|---|---|---|

| Reverse-Phase HPLC | X-bridge phenyl column, 254 nm detection | Purity assessment, compound identification |

| ¹H NMR Spectroscopy | DMSO-d₆, 400 MHz | Structural confirmation, stereochemistry |

| High-Resolution MS | ESI-TOF, positive mode | Molecular composition, exact mass |

| Recrystallization | Ethanol/heptane system | Final purification, crystal form control |

The characterization of resistance-associated variants in synthetic intermediates requires specialized analytical approaches. Exchange NMR techniques have been developed to detect rapidly equilibrating intermediates that exist in low concentrations but play crucial roles in reaction mechanisms [28]. These advanced spectroscopic methods provide insights into reaction pathways and help optimize synthetic conditions for improved yields and selectivity.

Ombitasvir exhibits markedly poor aqueous solubility characteristics that are fundamental to its biopharmaceutical classification. The compound demonstrates practically insoluble behavior in water, with solubility values ranging from 0.01 to 0.5 μg/mL across the physiological pH range [1] [2]. This extremely low aqueous solubility is consistent throughout different pH conditions, as ombitasvir lacks ionizable functional groups that would typically confer pH-dependent solubility variations [1].

The solubility profile reveals a stark contrast between aqueous and organic solvents. While ombitasvir remains practically insoluble in aqueous media, it demonstrates high solubility in organic solvents, achieving concentrations of approximately 30 mg/mL in ethanol, dimethyl sulfoxide, and dimethyl formamide [3]. The compound is also freely soluble in methanol [4], indicating strong affinity for polar organic environments.

| pH/Condition | Solubility | Classification |

|---|---|---|

| Aqueous (physiological pH range) | 0.01-0.5 μg/mL | Low solubility |

| Water | Practically insoluble | Practically insoluble |

| Ethanol | ~30 mg/mL | High solubility |

| DMSO | ~30 mg/mL | High solubility |

| Dimethyl formamide | ~30 mg/mL | High solubility |

| Methanol | Freely soluble | High solubility |

This solubility pattern directly contributes to ombitasvir's classification as a Biopharmaceutical Classification System Class IV compound, characterized by both low solubility and low permeability [2] [5]. The poor aqueous solubility necessitates specialized formulation approaches, including the use of hot melt extrusion to create amorphous solid dispersions that enhance dissolution and bioavailability [2].

pKa Determination and Ionization Characteristics

Ombitasvir presents unique ionization characteristics due to its complex macrocyclic structure. The compound is classified as non-ionizable under physiological conditions [1], which distinguishes it from many pharmaceutical compounds that exhibit pH-dependent ionization behavior. This characteristic stems from the absence of traditional basic or acidic functional groups within its molecular structure.

The molecular formula C₅₀H₆₇N₇O₈ contains multiple nitrogen atoms primarily incorporated within amide linkages and pyrrolidine rings, which do not contribute to ionization under physiological pH conditions [1] [6]. The compound contains six chiral centers and maintains chirally pure configuration [2], indicating precise stereochemical control during synthesis.

| Property | Value | Notes |

|---|---|---|

| Molecular Formula | C₅₀H₆₇N₇O₈ | Complex macrocyclic structure |

| Ionization State | Non-ionizable under physiological conditions | Neutral compound |

| pKa Values | Not reported | No basic or acidic groups |

| Chiral Centers | Six chiral centers | Chirally pure |

The absence of ionizable groups results in pH-independent solubility behavior across physiological pH ranges, explaining the consistently low aqueous solubility observed from pH 1.2 to 7.4 [2]. This characteristic simplifies formulation considerations regarding pH effects but complicates dissolution enhancement strategies that typically rely on ionization-based approaches.

Thermal Stability and Phase Transition Analysis

Ombitasvir demonstrates complex thermal behavior characterized by multiple phase transitions and polymorphic transformations. The compound exhibits a melting point exceeding 177°C [7], indicating substantial thermal stability under normal pharmaceutical processing and storage conditions.

The thermal analysis reveals critical phase transition events. The hydrated form undergoes dehydration at approximately 157°C, followed by conversion to an amorphous state prior to melting [2] [4]. This dehydration process is fundamental to the commercial manufacturing process, where ombitasvir is intentionally converted from its hydrated crystalline form to an amorphous state during hot melt extrusion [2].

| Property | Value/Description | Method |

|---|---|---|

| Melting Point | >177°C | DSC/Melting point apparatus |

| Dehydration Temperature | ~157°C | Thermal analysis |

| Form I (Hydrate) | Variable stoichiometry hydrate (4.5H₂O) | X-ray crystallography |

| Form II (Amorphous) | Amorphous and anhydrous in final product | Thermal analysis/hot melt extrusion |

| Thermal Decomposition | Stable up to melting point | Thermal analysis |

Differential scanning calorimetry analysis reveals the compound's thermal fingerprint, showing the characteristic endothermic events associated with dehydration and melting [2]. The commercial drug substance is manufactured as a variable stoichiometry hydrate nominally designated as 4.5 hydrate (Form I), which undergoes controlled dehydration during drug product manufacturing to produce the amorphous Form II [2] [4].

The thermal stability profile indicates that ombitasvir maintains structural integrity throughout typical pharmaceutical processing temperatures, making it suitable for various manufacturing approaches including hot melt extrusion and other thermal processing techniques [2].

Partition Coefficients and Membrane Permeability

Ombitasvir exhibits low to moderate membrane permeability characteristics that, combined with its poor solubility, result in its classification as a BCS Class IV compound [2] [5]. This classification indicates both low solubility and low permeability, presenting significant challenges for oral drug delivery and bioavailability.

The compound demonstrates an absolute bioavailability of 48% when administered orally [6] [8], which is remarkably successful for a Class IV compound. This bioavailability is achieved through specialized formulation strategies and the compound's extensive protein binding of 99.9% across the concentration range of 0.1 to 10 μM [8].

| Parameter | Value | Units/Notes |

|---|---|---|

| BCS Classification | Class IV (low solubility, low permeability) | FDA/ICH classification |

| Membrane Permeability | Low/moderate | Qualitative assessment |

| Caco-2 Permeability | Not specifically reported | Expected <1×10⁻⁶ cm/s |

| Absolute Bioavailability | 48% | Percentage |

| Protein Binding | 99.9% (0.1-10 μM) | Concentration range specified |

| Blood-to-plasma ratio | 0.49 | Plasma compartment preference |

The blood-to-plasma concentration ratio of 0.49 indicates preferential distribution in the plasma compartment of whole blood [8], suggesting limited partitioning into red blood cells. This distribution pattern, combined with the high protein binding, influences the compound's pharmacokinetic profile and tissue distribution.

While specific Caco-2 permeability coefficients are not reported in the literature, the BCS Class IV classification suggests apparent permeability values below 1×10⁻⁶ cm/s [9] [10] [11], which is consistent with compounds exhibiting poor intestinal absorption. The moderate permeability designation likely reflects the compound's ability to achieve adequate absorption despite these limitations, possibly through specialized transport mechanisms or formulation enhancements [2] [12].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

FDA Label

Mechanism of Action

Absorption Distribution and Excretion

Ombitasvir is mainly excreted in the feces (90.2%) with very little excreted in the urine (1.91%). 87.8% and 0.03% of the dose excreted in the feces and urine respectively is present as the parent compound.

Ombitasvir has a volume of distribution at steady state of 173 liters.

Clearance of Ombitasvir has not been determined.

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Dates

2: Chayama K, Notsumata K, Kurosaki M, Sato K, Rodrigues-Jr L, Setze C, Badri P, Pilot-Matias T, Vilchez RA, Kumada H. Randomized trial of interferon- and ribavirin-free ombitasvir/paritaprevir/ritonavir in treatment-experienced hcv-infected patients. Hepatology. 2015 Jan 16. doi: 10.1002/hep.27705. [Epub ahead of print] PubMed PMID: 25644279.

3: Gamal N, Vitale G, Andreone P. ABT-450: a novel agent for the treatment of CHC genotype 1: focus on treatment-experienced patients. Expert Rev Anti Infect Ther. 2015 Jan 12:1-10. [Epub ahead of print] PubMed PMID: 25582226.

4: Henderson JA, Bilimoria D, Bubenik M, Cadilhac C, Cottrell KM, Denis F, Dietrich E, Ewing N, Falardeau G, Giroux S, L'Heureux L, Liu B, Mani N, Morris M, Nicolas O, Pereira OZ, Poisson C, Reddy TJ, Selliah S, Shawgo RS, Vaillancourt L, Wang J, Xu J, Chauret N, Berlioz-Seux F, Chan LC, Das SK, Grillot AL, Bennani YL, Maxwell JP. Synthesis and evaluation of NS5A inhibitors containing diverse heteroaromatic cores. Bioorg Med Chem Lett. 2014 Dec 22. pii: S0960-894X(14)01350-X. doi: 10.1016/j.bmcl.2014.12.042. [Epub ahead of print] PubMed PMID: 25577039.

5: Soriano V, Labarga P, Barreiro P, Fernandez-Montero JV, de Mendoza C, Esposito I, BenÃtez-Gutiérrez L, Peña JM. Drug interactions with new hepatitis C oral drugs. Expert Opin Drug Metab Toxicol. 2015 Jan 2:1-9. [Epub ahead of print] PubMed PMID: 25553890.

6: Kati W, Koev G, Irvin M, Beyer J, Liu Y, Krishnan P, Reisch T, Mondal R, Wagner R, Molla A, Maring C, Collins C. In Vitro Activity and Resistance Profile of Dasabuvir, a Non-nucleoside HCV Polymerase Inhibitor. Antimicrob Agents Chemother. 2014 Dec 22. pii: AAC.04619-14. [Epub ahead of print] PubMed PMID: 25534735.

7: Asselah T, Marcellin P. Optimal IFN-free therapy in treatment-naïve patients with HCV genotype 1 infection. Liver Int. 2015 Jan;35 Suppl 1:56-64. doi: 10.1111/liv.12745. PubMed PMID: 25529088.

8: Abdel-Razek W, Waked I. Optimal therapy in genotype 4 chronic hepatitis C: finally cured? Liver Int. 2015 Jan;35 Suppl 1:27-34. doi: 10.1111/liv.12724. PubMed PMID: 25529085.

9: Bourlière M, Benali S, Ansaldi C, Le Folgoc G, Riso A, Lecomte L. Optimal therapy of genotype-2 chronic hepatitis C: what's new? Liver Int. 2015 Jan;35 Suppl 1:21-6. doi: 10.1111/liv.12711. PubMed PMID: 25529084.

10: Asselah T, Marcellin P. Viral hepatitis: towards the eradication of HCV and a cure for HBV. Liver Int. 2015 Jan;35 Suppl 1:1-3. doi: 10.1111/liv.12744. PubMed PMID: 25529080.